molecular formula C7H12ClNO2 B6251636 methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride CAS No. 1379349-11-7

methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride

Cat. No.: B6251636
CAS No.: 1379349-11-7
M. Wt: 177.63 g/mol
InChI Key: OSMLLUXYJGNDEU-UHFFFAOYSA-N
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Description

Methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride is a chemical compound with the molecular formula C7H11NO2·HCl It is a derivative of cyclopentene, featuring an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride typically involves the following steps:

    Cyclopentene Derivative Formation: Starting with cyclopentene, the compound undergoes a series of reactions to introduce the amino and carboxylate ester groups.

    Esterification: The carboxylate ester group is introduced via esterification reactions, typically using methanol and an acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in stages, ensuring precise control over reaction conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, allowing for consistent production rates and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

Methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-aminocyclopent-3-ene-1-carboxylate hydrochloride: A structural isomer with different positioning of the amino group.

    Cyclopentene derivatives: Compounds with similar cyclopentene backbones but different functional groups.

Uniqueness

Methyl 3-aminocyclopent-1-ene-1-carboxylate hydrochloride is unique due to its specific arrangement of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1379349-11-7

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl 3-aminocyclopentene-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h4,6H,2-3,8H2,1H3;1H

InChI Key

OSMLLUXYJGNDEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(CC1)N.Cl

Purity

95

Origin of Product

United States

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